N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-anilino-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-18-19-12(21-9)7-15-13(20)11-8-22-14(17-11)16-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,20)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMCQOYQRFNWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is usually formed by the condensation of α-haloketones with thioamides.
Coupling Reactions: The oxadiazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the desired compound. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole and oxadiazole rings in the compound are susceptible to oxidation. Key findings include:
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Mechanistic Insight : Oxidation of the thiazole sulfur can yield sulfoxides or sulfones, depending on reaction conditions . The oxadiazole ring may undergo oxidative cleavage to form a carboxylic acid derivative .
Reduction Reactions
Reductive transformations primarily target the carboxamide and heterocyclic rings:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Carboxamide reduction | LiAlH<sub>4</sub>, THF | Amine derivative | |
| Partial oxadiazole ring reduction | NaBH<sub>4</sub>, ethanol | Dihydro-oxadiazole intermediates |
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Key Observation : Reduction of the carboxamide group produces a primary amine, while selective reduction of the oxadiazole ring can stabilize reactive intermediates .
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at specific positions:
Electrophilic Substitution
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Thiazole C-5 position : Nitration or halogenation occurs under acidic conditions due to ring activation .
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Oxadiazole methyl group : Halogenation (e.g., Cl<sub>2</sub>/FeCl<sub>3</sub>) yields halogenated derivatives .
Nucleophilic Substitution
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | References |
|---|---|---|
| 6M HCl, reflux | Thiazole-4-carboxylic acid + oxadiazole amine | |
| NaOH (aq), 100°C | Sodium carboxylate + ammonia |
Coupling and Cycloaddition Reactions
The compound participates in cross-coupling and cycloaddition reactions:
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests possible antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that compounds with similar structures demonstrate significant biological activity.
Case Study: Anticancer Activity
A study on related oxadiazole derivatives revealed significant anticancer activity against several cancer cell lines. For instance, an N-Aryl derivative showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . This indicates that N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide may exhibit comparable efficacy.
Biological Research
Biochemical Probes
In biological research, this compound can serve as a probe to study biochemical pathways. Its ability to interact with specific molecular targets allows researchers to investigate various biological mechanisms.
Materials Science
Development of New Materials
The compound's unique chemical properties position it as a candidate for developing advanced materials with specific electronic or optical properties. Its structural characteristics allow for the exploration of novel applications in nanotechnology and polymer science.
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the Oxadiazole Ring : Synthesized through cyclization reactions.
- Thiazole Ring Formation : Achieved via condensation reactions.
- Coupling Reactions : The final compound is formed by coupling oxadiazole and thiazole intermediates using coupling agents like EDCI or DCC .
Industrial Production Methods
For industrial applications, optimization techniques are employed to enhance yield and purity. Continuous flow reactors and advanced purification methods such as chromatography are commonly used.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
- Positional Isomerism : The carboxamide group’s position (C4 in the target vs. C5 in ) may influence binding affinity and pharmacokinetics .
- Substituent Effects: The phenylamino group in the target compound could enhance π-π stacking interactions compared to pyridinyl () or benzylamino () groups .
- Oxadiazole vs. Other Heterocycles : The 5-methyl-1,3,4-oxadiazole in the target compound may offer superior metabolic stability over thiophene or isoxazole derivatives (e.g., ) .
Physicochemical Properties
- Lipophilicity : The 5-methyl-1,3,4-oxadiazole in the target compound likely increases logP compared to unsubstituted oxadiazoles (e.g., ’s thioacetyl-linked derivative) .
- Solubility : The carboxamide group improves aqueous solubility relative to ester or thioether derivatives (e.g., ’s isoxazole carboxylates) .
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is often synthesized from precursor compounds through cyclization reactions. The final product can be obtained through condensation reactions involving thiazole derivatives and phenylamine components.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
- Mechanism of Action : Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and DNA synthesis, such as thymidylate synthase (TS) .
-
Case Studies :
- A study evaluated the compound's efficacy against liver carcinoma cell lines (HUH7), reporting IC50 values superior to conventional chemotherapeutics like 5-Fluorouracil (5-FU) .
- Another investigation highlighted the compound's capacity to inhibit EGFR family members, showing promising results against HER3 and HER4 receptors with IC50 values of 0.37 µM and 0.72 µM respectively .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against both gram-positive and gram-negative bacteria, with a stronger impact on gram-positive strains .
-
Case Studies :
- In vitro studies reported that derivatives of 1,3,4-oxadiazole exhibited antibacterial activity with IC50 values ranging from 10 µM to 20 µM against various pathogens .
- A specific derivative was effective against Mycobacterium tuberculosis, indicating its potential for treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The oxadiazole ring is crucial for cytotoxicity; modifications to this ring can significantly alter activity.
- Substituents on the phenyl group influence lipophilicity and membrane permeability, enhancing bioavailability.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Amidation : Reacting a thiazole-4-carboxylic acid precursor with a (5-methyl-1,3,4-oxadiazol-2-yl)methylamine derivative under carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Cyclization : For oxadiazole ring formation, use hydrazine-carboxamide intermediates with trimethyl orthoformate and catalytic p-TsOH in refluxing ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol-water mixtures yields high-purity (>95%) product .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of the thiazole and oxadiazole moieties. For example, the thiazole C4-carboxamide proton appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% by UV at 254 nm) .
Q. How to design initial biological screening assays for this compound?
- Methodological Answer :
- Anticancer Activity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls like doxorubicin and measure IC values after 48–72 h exposure .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to ciprofloxacin .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenylamino moiety enhance anticancer activity by 3–5×) .
- Assay Optimization : Validate cytotoxicity protocols by standardizing cell passage numbers, serum concentrations, and incubation times to reduce variability .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), identifying key hydrogen bonds with oxadiazole and thiazole rings .
Q. What strategies improve metabolic stability and pharmacokinetics without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl) at the carboxamide group to enhance solubility and oral bioavailability .
- Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots. Fluorine substitution at the phenyl ring reduces CYP3A4-mediated oxidation .
Q. How to elucidate the mechanism of action for selective cytotoxicity?
- Methodological Answer :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cancer cells. Thiazole derivatives often induce G2/M arrest via tubulin polymerization inhibition .
- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) to confirm mitochondrial pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
